UGT Isoform-Specific Metabolic Pathway Differentiation: D2OG vs. D3OG Formation
Dapagliflozin 2-O-β-D-glucuronide is formed via a distinct UDP-glucuronosyltransferase (UGT) isoform compared to the major metabolite dapagliflozin 3-O-glucuronide. This isoform-specific metabolism directly affects the compound's utility in enzyme activity assays and drug-drug interaction studies [1]. In vitro incubation of dapagliflozin with recombinant human UGT isoforms demonstrates that UGT1A9 catalyzes the formation of D3OG, whereas UGT2B7 is primarily responsible for D2OG formation [2].
| Evidence Dimension | Primary metabolizing UGT isoform |
|---|---|
| Target Compound Data | UGT2B7 |
| Comparator Or Baseline | Dapagliflozin 3-O-glucuronide (D3OG): UGT1A9 |
| Quantified Difference | Isoform selectivity differential |
| Conditions | Recombinant human UGT isoform incubation assays; in vitro microsomal systems |
Why This Matters
Procurement of D2OG as a reference standard is essential for laboratories conducting UGT2B7 phenotyping assays or investigating UGT2B7-mediated drug-drug interactions, as D3OG cannot serve as an analytical surrogate for this specific enzymatic pathway.
- [1] Kasichayanula S, Liu X, LaCreta F, Griffen SC, Boulton DW. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clin Pharmacokinet. 2014;53(1):17-27. DOI: 10.1007/s40262-013-0104-3 View Source
- [2] Open Systems Pharmacology. Dapagliflozin Model - GitHub Repository. 2019. View Source
